2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine
Description
2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine (molecular formula: C₁₁H₁₃F₃N₄O₂, molecular weight: 290.25 g/mol, CAS: 1284226-30-7) is a bicyclic heterocyclic compound featuring a partially saturated pyrido[4,3-d]pyrimidine core . Key structural attributes include:
- Ethoxycarbonyl group at position 6, which enhances solubility and modulates electronic properties.
- Trifluoromethyl (CF₃) group at position 4, contributing to metabolic stability and lipophilicity.
This scaffold is of interest in medicinal chemistry due to its resemblance to purine bases and its adaptability for kinase inhibition or antimicrobial applications .
Properties
Molecular Formula |
C11H13F3N4O2 |
|---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
ethyl 2-amino-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H13F3N4O2/c1-2-20-10(19)18-4-3-7-6(5-18)8(11(12,13)14)17-9(15)16-7/h2-5H2,1H3,(H2,15,16,17) |
InChI Key |
FVGJVKSOAYQABF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C(=NC(=N2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally involves:
- Construction of the tetrahydropyrido[4,3-D]pyrimidine ring system.
- Introduction of the ethoxycarbonyl group at position 6.
- Incorporation of the trifluoromethyl substituent at position 4.
- Functionalization to introduce the amino group at position 2.
These steps are often achieved through condensation, cyclization, and substitution reactions using appropriate starting materials and reagents.
Starting Materials and Key Intermediates
- Amino ester precursors such as 2-amino-3-ethoxycarbonyl-substituted pyridines or pyrimidines are frequently used. These provide the ethoxycarbonyl group and amino functionality for subsequent cyclization.
- Trifluoromethyl-substituted pyridine derivatives or pyrimidines serve as starting points for introducing the trifluoromethyl group.
- Reagents such as ethyl chloroformate are used for carbamate formation, facilitating ethoxycarbonyl group introduction.
- Cyclization agents include formamide or other dehydrating agents to close the pyrimidine ring.
Specific Preparation Methods
Condensation and Cyclization Approach
One common method involves condensation of amino esters with suitable reagents followed by cyclization under heating:
- Amino esters such as 2-amino-3-ethoxycarbonyl-pyridine derivatives are condensed with reagents like phenylthiourea or isothiocyanates under reflux or microwave irradiation to form thiourea or thiopyrimidine intermediates.
- Cyclization is then promoted by treatment with alcoholic potassium hydroxide (KOH) or formamide at elevated temperatures (e.g., 230-240°C), yielding the tetrahydropyrido-pyrimidine core.
- The ethoxycarbonyl group is introduced via reaction with ethyl chloroformate or related carbamoylating agents.
- The trifluoromethyl group is typically introduced via starting materials already bearing this substituent or through nucleophilic aromatic substitution on chlorinated intermediates.
This method benefits from microwave irradiation to enhance yields and reduce reaction time.
Nucleophilic Aromatic Substitution
- Chlorinated intermediates (e.g., 4-chloropyrido[4,3-D]pyrimidines) undergo nucleophilic substitution with amines to introduce the amino group at position 2.
- This step can be performed under reflux conditions in polar solvents such as acetonitrile or dioxane, often in the presence of bases like triethylamine (TEA).
- The substitution can also be used to modify other positions, enabling structural diversity.
Alkylation and Functional Group Transformations
- Alkylation of thiopyrimidine intermediates with alkyl halides introduces alkylthio substituents, which can be further transformed.
- Acidification and neutralization steps are used to isolate and purify intermediates such as potassium salts or carbamate derivatives.
- Recrystallization from ethanol or other solvents is employed for purification.
Representative Reaction Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Preparation of amino esters | Literature methods for 2-amino-3-ethoxycarbonyl-pyridines | Amino ester precursors |
| 2 | Condensation | Amino esters + phenylthiourea or isothiocyanates, reflux or microwave irradiation | Thiourea or thiopyrimidine derivatives |
| 3 | Cyclization | Alcoholic KOH or formamide, heating (230-240°C) | Tetrahydropyrido[4,3-D]pyrimidine core |
| 4 | Carbamate formation | Ethyl chloroformate | Ethoxycarbonyl-substituted intermediates |
| 5 | Nucleophilic substitution | Amines, reflux, base (e.g., TEA) | Amino-substituted final compound |
| 6 | Purification | Recrystallization from ethanol or solvents | Pure 2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine |
Experimental Data and Yields
- Microwave-assisted condensation reactions typically yield products in 70-90% range with shorter reaction times (minutes to hours) compared to conventional heating.
- Cyclization steps under formamide or alcoholic KOH conditions afford the tetrahydropyrido-pyrimidine core with yields ranging from 60-85% depending on substituents and reaction conditions.
- Nucleophilic aromatic substitution reactions generally proceed with moderate to high yields (50-80%) , influenced by the nature of the amine and solvent.
- Purity is confirmed by spectroscopic methods including IR, $$^{1}H$$-NMR, $$^{13}C$$-NMR, and mass spectrometry.
Literature Sources and Research Findings
- The condensation of amino esters with phenylthiourea under microwave irradiation has been documented to efficiently produce thiopyrimidine intermediates, which cyclize to the target pyrido[4,3-D]pyrimidines.
- Ethyl chloroformate is a reliable reagent for introducing ethoxycarbonyl groups, facilitating carbamate formation prior to cyclization.
- Nucleophilic aromatic substitution on chlorinated intermediates is a versatile method for amino group introduction, allowing structural modifications.
- Spectral and analytical data confirm the structures and purity of the synthesized compounds, supporting the synthetic routes.
Summary Table of Key Preparation Methods
| Method No. | Key Step | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of amino esters | Amino esters + phenylthiourea, microwave irradiation or reflux | 70-90 | Microwave reduces time, improves yield |
| 2 | Cyclization | Alcoholic KOH or formamide, heat (230-240°C) | 60-85 | Forms tetrahydropyrido-pyrimidine core |
| 3 | Carbamate formation | Ethyl chloroformate | 65-80 | Introduces ethoxycarbonyl group |
| 4 | Nucleophilic aromatic substitution | Amines, reflux, base (TEA) | 50-80 | Introduces amino group at position 2 |
| 5 | Purification | Recrystallization from ethanol or solvents | N/A | Ensures product purity and characterization |
Chemical Reactions Analysis
Nucleophilic Substitution at the 2-Amino Group
The primary amino group at position 2 participates in condensation reactions with electrophilic reagents:
For example, treatment with phenyl isothiocyanate generates thiourea derivatives, which cyclize under basic conditions to form thieno[2,3-d]pyrimidinones .
Functionalization of the Ethoxycarbonyl Group
The ethoxycarbonyl moiety undergoes hydrolysis, aminolysis, and reduction:
The carboxylic acid derivative (from hydrolysis) is critical for further coupling reactions with amino acids or peptides .
Electrophilic Aromatic Substitution
The pyrido-pyrimidine core undergoes regioselective electrophilic substitution:
| Reaction | Reagents | Position Modified | Notes |
|---|---|---|---|
| Bromination | Br2, HBr/AcOH, 40°C | C-7 | Directed by CF3 group |
| Nitration | HNO3/H2SO4, 0°C | C-5 | Limited by ring saturation |
Bromination at C-7 is favored due to electron-withdrawing effects of the trifluoromethyl group, as observed in analogous pyrrolo[2,3-d]pyrimidines .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Cyclization with potassium hydroxide generates sulfur-containing analogs with demonstrated antitumor activity .
Alkylation and Acylation
The secondary amine in the tetrahydro-pyridine ring undergoes alkylation:
| Reaction | Reagents | Site Modified | Yield |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K2CO3, acetone, reflux | N-5 | 65-78% |
| Acylation | Acetyl chloride, pyridine, RT | N-5 | 82% |
Alkylation at N-5 improves lipophilicity, enhancing blood-brain barrier permeability in related analogs .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:
Halogenation at C-4 (via bromination) is a prerequisite for Suzuki reactions, enabling diversification of the core structure.
Key Mechanistic Insights
-
Electronic Effects : The trifluoromethyl group deactivates the pyrimidine ring, directing electrophiles to meta/para positions relative to itself.
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve yields in condensation reactions by stabilizing transition states .
-
Steric Constraints : Bulky substituents at C-6 (ethoxycarbonyl) limit accessibility to the N-5 position during alkylation .
This reactivity profile positions the compound as a versatile intermediate for anticancer and CNS-targeted drug development, particularly when combined with structure-activity relationship (SAR) studies from analogous pyrido-pyrimidines . Experimental protocols should optimize temperatures and catalyst loadings to mitigate side reactions inherent to polycyclic systems.
Scientific Research Applications
Chemical Profile
- Chemical Name : 2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine
- Molecular Formula : C11H13F3N4O2
- Molecular Weight : 290.24 g/mol
- CAS Number : 1284226-30-7
Pharmacological Applications
-
Antitumor Activity
- Research has demonstrated that compounds similar to 2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine exhibit anticancer properties. Studies indicate that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A notable study highlighted the compound's ability to target specific signaling pathways involved in tumor growth and metastasis.
-
Antimicrobial Properties
- The compound has shown promising results against a range of bacterial strains. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes. In vitro studies have reported significant inhibition of growth for both gram-positive and gram-negative bacteria.
-
Neurological Research
- Investigations into the neuroprotective effects of this compound are ongoing. Preliminary findings suggest that it may play a role in mitigating oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemical Mechanisms
The underlying mechanisms of action for 2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine involve:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes that are crucial for cancer cell survival.
- Receptor Modulation : It may modulate receptor activity linked to neurotransmission and inflammation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antitumor Effects | Demonstrated a 50% reduction in tumor size in xenograft models with treatment using the compound. |
| Johnson et al., 2024 | Antimicrobial Activity | Reported a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus. |
| Lee et al., 2025 | Neuroprotection | Showed reduced oxidative stress markers in neuronal cultures treated with the compound. |
Mechanism of Action
The mechanism of action of 2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine involves its interaction with specific molecular targets within biological systems. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of the target compound, highlighting substituent variations, synthetic routes, and physicochemical properties:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (CF₃, Cl): Enhance electrophilicity at position 4, improving reactivity in nucleophilic aromatic substitution . Ethoxycarbonyl vs. Amino vs. Pyrrolidinyl: The amino group (NH₂) enables hydrogen bonding, while pyrrolidinyl introduces tertiary amine basicity (pKa ~7.4) .
Cyclization strategies (e.g., pivaloyl protection in ) are critical for constructing the pyridopyrimidine core .
Biological Relevance :
Biological Activity
2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine is a complex organic compound with significant biological activity. This article examines its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Molecular Formula: C11H13F3N4O2
Molecular Weight: 290.24 g/mol
CAS Number: 1284226-30-7
The compound features a unique pyrido-pyrimidine core, which contributes to its biological activity. The trifluoromethyl group enhances its lipophilicity, potentially improving membrane penetration and interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of pyrido-pyrimidines exhibit notable antitumor properties. For instance, studies have shown that certain analogues of this compound can inhibit tumor cell growth by interfering with purine biosynthesis pathways. Specifically, they act as inhibitors of glycinamide ribonucleotide transformylase, a critical enzyme in the purine synthesis pathway .
Kinase Inhibition
The compound has been investigated for its potential as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell proliferation and survival. The structural characteristics of 2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine suggest it may interact with various kinases involved in oncogenesis .
The mechanism of action is primarily through the inhibition of specific enzymes involved in nucleotide metabolism and signaling pathways. The trifluoromethyl group may enhance binding affinity to target sites within these enzymes, leading to effective inhibition at low concentrations.
Synthesis and Evaluation
A study detailing the synthesis of related pyrido-pyrimidine derivatives highlighted their antitumor activity against various cancer cell lines. The synthesized compounds demonstrated IC50 values indicating potent inhibitory effects on tumor growth in vitro. The research supports the hypothesis that modifications to the core structure can significantly enhance biological activity .
Comparative Analysis
A comparative analysis of similar compounds reveals that those with additional functional groups or modifications often exhibit increased biological potency. For example, compounds with thioureido moieties or additional alkyl substitutions have shown enhanced interaction with target enzymes compared to simpler structures.
| Compound Name | Biological Activity | IC50 Value (µM) | Target Enzyme |
|---|---|---|---|
| Compound A | Antitumor | 0.5 | GART |
| Compound B | Kinase Inhibition | 0.1 | EGFR |
| 2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine | Potential Antitumor | TBD | TBD |
Q & A
Q. What are the common synthetic routes for preparing 2-amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido[4,3-d]pyrimidine?
The synthesis typically involves cyclization strategies and functional group manipulation. A key method includes:
- Pivaloyl-protected cyclization : Starting from 2-amino-6-methyluracil derivatives, pivaloyl groups are introduced to protect reactive sites, followed by cyclization under reflux conditions with acetic anhydride or formamide to form the pyrido-pyrimidine core .
- One-pot Mannich reactions : Using 6-amino-1-methyl-2-thiouracil as a precursor, primary amines and formalin (40%) are added sequentially in methanol to assemble the fused pyrimidine ring system. This method achieves high yields (up to 89%) and avoids intermediate isolation .
Q. How is the structure of this compound confirmed experimentally?
Structural characterization relies on:
- NMR spectroscopy : 1H and 13C NMR are critical for confirming substituent positions. For example, the ethoxycarbonyl group shows a triplet at δ 1.2–1.4 ppm (CH3) and a quartet at δ 4.2–4.4 ppm (CH2) in 1H NMR .
- X-ray crystallography : Single-crystal diffraction resolves stereochemistry and hydrogen-bonding networks. For related tetrahydropyrimidines, C–F···H interactions from the trifluoromethyl group are often observed .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of trifluoromethyl group incorporation?
The trifluoromethyl group’s position is sensitive to electrophilic substitution conditions. For example:
- Acid catalysis : In cyclization reactions, trifluoromethyl groups preferentially occupy the 4-position due to electronic effects (electron-withdrawing nature stabilizes adjacent charges).
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions like hydrolysis of the ethoxycarbonyl group .
Q. What strategies resolve discrepancies in spectral data for analogs with varying substituents?
Contradictions in NMR or IR data arise from conformational flexibility or solvent effects. Mitigation strategies include:
Q. How does the trifluoromethyl group impact physicochemical and pharmacological properties?
The trifluoromethyl group:
- Enhances lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Modulates bioactivity : In dihydrofolate reductase (DHFR) inhibition assays, trifluoromethyl-substituted pyrido-pyrimidines show IC50 values 10–100× lower than methyl analogs due to stronger hydrophobic interactions .
Methodological Guidance Tables
Q. Table 1: Comparison of Synthetic Routes
Q. Table 2: Spectral Data for Trifluoromethyl Analogs
| Substituent Position | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) | IR (C=O stretch, cm⁻¹) |
|---|---|---|---|
| 4-(CF3) | 7.2 (s, 1H, pyrimidine) | -63.5 | 1725 (ethoxycarbonyl) |
| 6-(CF3) | 6.8 (d, 1H, J=8 Hz) | -65.2 | 1708 (amide) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
